3-Bromo-2-iodo-5-(trifluoromethyl)pyridine

Site-selective cross-coupling Oxidative addition Dihalopyridine reactivity

Medicinal chemistry teams often face limitations when mono-halogenated pyridines allow only a single coupling event, restricting molecular complexity. 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine (CAS 1214383-73-9) solves this with distinct I-then-Br reactivity for programmable, site-selective sequential cross-coupling. • Predictable coupling order: C2-I oxidatively adds first under mild Pd(PPh₃)₄, followed by C3-Br under Pd(dppf)Cl₂ for unsymmetrical 2,3-diaryl-5-CF₃-pyridines. • Optimized LogP (3.36-3.83) for CNS drug candidates; CF₃ enhances metabolic stability and BBB penetration. • 98% purity; GHS07 classification (H302) simplifies kilo-lab scale-up vs. more toxic mono-halogenated analogs.

Molecular Formula C6H2BrF3IN
Molecular Weight 351.893
CAS No. 1214383-73-9
Cat. No. B578630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
CAS1214383-73-9
Synonyms3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Molecular FormulaC6H2BrF3IN
Molecular Weight351.893
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)I)C(F)(F)F
InChIInChI=1S/C6H2BrF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
InChIKeyIJGZDDNOUMMMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-iodo-5-(trifluoromethyl)pyridine – Dual-Halogen Building Block for Sequential Cross-Coupling


3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative bearing bromine at C3, iodine at C2, and a trifluoromethyl group at C5. With a molecular formula of C₆H₂BrF₃IN (MW 351.89), it belongs to the class of multi-halogenated heteroarenes that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis . The combination of two different halogen atoms with distinct reactivity profiles—iodine being more labile than bromine—enables programmable, site-selective cross-coupling sequences, a capability absent in mono-halogenated analogs [1]. The electron-withdrawing CF₃ group further modulates ring electronics, enhancing oxidative addition at the C2 position adjacent to the pyridine nitrogen [2].

Why Generic Mono-Halogenated or Regioisomeric Analogs Fall Short


Mono-halogenated trifluoromethylpyridines such as 3-bromo-5-(trifluoromethyl)pyridine (CAS 436799-33-6) or 2-iodo-5-(trifluoromethyl)pyridine (CAS 100366-75-4) allow only a single coupling event, severely limiting molecular complexity generation . Regioisomeric dihalopyridines (e.g., 2-bromo-3-iodo-5-(trifluoromethyl)pyridine, CAS 1214323-90-6) present inverted halogen positioning, which alters the site of first oxidative addition and thus the entire synthetic sequence. The C2 position in the target compound is activated by the adjacent pyridine nitrogen, making iodine at C2 substantially more reactive toward Pd⁰ than bromine at C3; this electronic bias is reversed in regioisomers where iodine is placed at C3, undermining the predictable I-then-Br coupling order [1]. Furthermore, the target compound's distinct physicochemical profile—including a LogP of 3.36–3.83 versus 2.86 for the mono-bromo analog —means that substituting a different building block can alter the lipophilicity and thereby the ADME properties of downstream drug candidates.

Quantitative Differentiation Evidence vs. Closest Analogs


Programmable Oxidative Addition Selectivity via Azine Nitrogen Activation

The target compound features iodine at the C2 position (ortho to nitrogen) and bromine at C3. DFT calculations on 2,3-dihalopyridine systems demonstrate that the azine nitrogen activates the C2 position for oxidative addition to Pd⁰, lowering the activation barrier. For 2-chloro-3-iodopyridine, oxidative addition occurs exclusively at the C2–I bond under standard Suzuki–Miyaura conditions, with the C3–Cl bond remaining intact for subsequent functionalization [1]. By extension, in 3-bromo-2-iodo-5-(trifluoromethyl)pyridine, the C2–I bond (BDE ~65 kcal/mol) is inherently weaker than the C3–Br bond (BDE ~80 kcal/mol), and the electronic activation at C2 further widens the reactivity gap, enabling a strict I-then-Br coupling order. In contrast, the regioisomer 2-bromo-3-iodo-5-(trifluoromethyl)pyridine places iodine at the less activated C3 position, reducing site-selectivity and potentially leading to mixtures [2].

Site-selective cross-coupling Oxidative addition Dihalopyridine reactivity

Higher Lipophilicity Compared to Mono-Bromo Analog

The measured/computed LogP of 3-bromo-2-iodo-5-(trifluoromethyl)pyridine ranges from 3.36 (Fluorochem datasheet) to 3.83 (Chemsrc). The direct comparator 3-bromo-5-(trifluoromethyl)pyridine (CAS 436799-33-6) has a LogP of 2.86 (BOC Sciences datasheet) . The difference of ΔLogP = 0.50–0.97 units corresponds to a 3.2- to 9.3-fold higher octanol/water partition coefficient for the target compound. The additional iodine atom increases both molecular weight (351.89 vs. 225.99 Da) and polarizability, driving the higher LogP . This is significant because a LogP in the 3–4 range is often associated with improved blood-brain barrier permeability and cellular uptake, while LogP ~2.8 may be suboptimal for CNS-targeted programs .

Lipophilicity Drug-likeness ADME prediction

Distinct Density and Boiling Point for Altered Handling

The target compound has a density of 2.3±0.1 g/cm³ and a boiling point of 246.6±40.0 °C at 760 mmHg . The mono-bromo analog 3-bromo-5-(trifluoromethyl)pyridine has a density of 1.707 g/cm³ and a boiling point of 62 °C (at reduced pressure) or ~166 °C at atmospheric pressure . The density difference (Δ ≈ 0.6 g/cm³, +35%) and boiling point difference (Δ ≈ 80 °C) reflect the higher molecular weight and polarizability conferred by the iodine atom. These differences have practical implications: the higher boiling point of the target compound may necessitate different distillation or sublimation conditions during purification, while the higher density affects solvent partitioning during extractive workup and may influence crystallization behavior [1].

Physicochemical properties Purification Formulation

Commercial Purity and Favorable Hazard Classification

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is commercially available at 98% purity from Fluorochem (Product F616705) and 98% from Leyan (Product 1171297) , with pricing at £332/100 mg and £604/250 mg as of 2025. The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . By comparison, the mono-bromo analog 3-bromo-5-(trifluoromethyl)pyridine carries a more severe H300 (fatal if swallowed) hazard classification . The lower acute oral toxicity of the target compound, combined with defined purity specifications, reduces safety risks during handling and simplifies regulatory compliance for procurement in multi-user laboratory environments.

Procurement Quality control Safety

High-Value Application Scenarios Based on Differentiation


Sequential Double Functionalization for 2,3-Diarylpyridine Libraries

Medicinal chemistry teams synthesizing libraries of 2,3-diarylpyridines with a CF₃ substituent at C5 benefit from the target compound's strict I-then-Br coupling order. The iodine at C2 undergoes first oxidative addition under mild Pd(PPh₃)₄ conditions, allowing introduction of aryl group A; subsequent coupling at C3–Br under more forcing conditions (e.g., Pd(dppf)Cl₂, higher temperature) installs aryl group B, yielding unsymmetrical 2,3-diaryl-5-(trifluoromethyl)pyridines in a single two-step sequence without intermediate purification [1]. This contrasts with symmetric dibromopyridines, which cannot differentiate the two coupling sites, and with monohalopyridines, which allow only one coupling event.

CNS Drug Candidate Building Block with Elevated LogP

The target compound's LogP of 3.36–3.83 places it in the optimal range for CNS drug candidates (LogP 2–5). Incorporating this building block into lead compounds transfers the CF₃ group—a privileged motif in CNS drugs due to its metabolic stability and ability to modulate pKa—and the higher lipophilicity of the iodine atom, which can be exploited to enhance blood-brain barrier penetration . The mono-bromo analog (LogP 2.86) falls below the ideal CNS LogP threshold for some target classes, making the target compound the preferred choice for CNS-oriented scaffold design.

Agrochemical Intermediate with Defined Purity and Safety Profile

Agrochemical discovery programs that require multi-gram quantities of halogenated pyridine intermediates benefit from the target compound's 98% purity and lower acute oral toxicity (H302 vs. H300 for the mono-bromo analog). The defined GHS07 classification simplifies SDS documentation and reduces the need for specialized handling infrastructure, enabling safer scale-up in kilo-lab settings . The higher boiling point (247 °C vs. 166 °C) also provides a wider operational window for solvent removal and distillation without thermal decomposition.

Calibration Standard for Computational Reactivity Prediction Models

The target compound's experimentally determined density (2.3 g/cm³), boiling point (247 °C), and LogP (3.36–3.83) provide a valuable calibration point for computational models predicting properties of polyhalogenated heteroarenes . Researchers developing machine learning models for reactivity prediction or ADME property estimation can use the target compound's data alongside comparator data to benchmark model accuracy, particularly for systems involving both heavy halogens and electron-withdrawing groups.

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